An In-depth Technical Guide to 7,8-Difluoroquinoline-3-carboxylic Acid: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 7,8-Difluoroquinoline-3-carboxylic Acid: A Core Scaffold for Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Quinolones
The quinoline-3-carboxylic acid scaffold is a cornerstone of medicinal chemistry, most famously forming the backbone of the potent fluoroquinolone class of antibiotics.[1][2] These agents function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, leading to chromosomal fragmentation and cell death.[2][3] The introduction of fluorine atoms onto the quinoline ring system is a critical design element, profoundly influencing the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, cell permeability, and enzyme-binding affinity.[4]
This guide focuses on a specific, strategically important derivative: 7,8-Difluoroquinoline-3-carboxylic acid . The vicinal difluoro substitution pattern at the C-7 and C-8 positions presents a unique electronic and steric profile, making this molecule a highly valuable and versatile intermediate for the synthesis of next-generation therapeutic agents.[5] We will explore its fundamental chemical properties, plausible synthetic routes, spectroscopic signature, and its pivotal role as a building block for advanced drug development.
Physicochemical and Structural Properties
7,8-Difluoroquinoline-3-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline carboxylic acid class.[5] Its core structure features a quinoline ring system with two fluorine atoms at positions 7 and 8, and a carboxylic acid functional group at position 3. The presence and location of these functional groups dictate the molecule's physical and chemical behavior.
Table 1: Core Physicochemical Properties of 7,8-Difluoroquinoline-3-carboxylic acid
| Property | Value | Source |
| CAS Number | 318685-41-5 | [5] |
| Molecular Formula | C₁₀H₅F₂NO₂ | [5] |
| Molecular Weight | 209.15 g/mol | [5] |
| Boiling Point | 357.7 ± 37.0 °C (Predicted) | [5] |
| Density | 1.518 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 3.21 ± 0.30 (Predicted) | [5] |
| Storage | Sealed in dry, Room Temperature | [5] |
The high boiling point, though predicted, is consistent with aromatic carboxylic acids which exhibit strong intermolecular hydrogen bonding, often forming stable dimers in the solid state and even in nonpolar solvents.[6][7] The predicted pKa of ~3.2 suggests it is a moderately strong organic acid, a key feature for both its reactivity and its potential pharmacokinetic profile in physiological environments.
Predicted Spectroscopic Profile
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by characteristic absorptions from the carboxylic acid and the aromatic system.
-
O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band should appear around 1700-1720 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.
-
C=C & C=N Stretches: Multiple sharp peaks are anticipated in the 1450-1620 cm⁻¹ region, arising from the vibrations of the quinoline aromatic ring.
-
C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region are expected due to the carbon-fluorine bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would be relatively simple, showing signals only for the three protons on the aromatic rings.
-
H2 & H4: The protons at the 2- and 4-positions of the quinoline ring are typically the most deshielded, appearing far downfield (likely >8.5 ppm) as singlets or narrow doublets.
-
H5 & H6: The protons on the benzo- portion of the ring system would appear in the aromatic region (~7.5-8.5 ppm). Their chemical shifts and coupling patterns (doublets or doublet of doublets) would be influenced by the adjacent fluorine atoms.
-
-COOH Proton: A very broad singlet, often far downfield (>12 ppm), corresponding to the acidic proton. Its visibility can depend on the solvent used.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display ten distinct signals for each carbon atom.
-
Carbonyl Carbon (C3-COOH): This signal will be significantly downfield, in the range of 165-175 ppm.[9][10]
-
Aromatic Carbons: The remaining nine carbons will appear between ~110-160 ppm. The carbons directly bonded to fluorine (C7, C8) will show large one-bond C-F coupling constants (¹JCF) and will be shifted significantly downfield due to fluorine's high electronegativity. The presence of two adjacent fluorine atoms will create complex splitting patterns and notable shifts for C6 and the quaternary carbons of the junction.
Synthesis and Reactivity: The Gould-Jacobs Approach
A cornerstone method for the synthesis of the 4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction .[11][12] This versatile and robust reaction provides a direct pathway to the quinoline scaffold from readily available anilines. For the synthesis of a 7,8-difluoro substituted quinoline, the logical starting material is 2,3-difluoroaniline.
The reaction proceeds in two main stages:
-
Condensation: 2,3-difluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This involves a nucleophilic attack from the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable intermediate, diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate.[13][14]
-
Thermal Cyclization: The intermediate is heated to high temperatures (typically >250 °C), often in a high-boiling solvent like diphenyl ether. This induces an intramolecular 6-electron electrocyclization, followed by elimination of a second molecule of ethanol to form the quinoline ring system, yielding ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate.[12][14]
Subsequent hydrolysis of the ethyl ester with a base (e.g., NaOH) followed by acidification affords the final 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, which exists in tautomeric equilibrium with its 4-oxo form.[11]
Role in Medicinal Chemistry and Drug Development
7,8-Difluoroquinoline-3-carboxylic acid is not typically an end-product but rather a crucial scaffold or building block for creating more complex and potent drug candidates.[5] Its value lies in the strategic placement of its functional groups, which serve as handles for diversification.
-
C3-Carboxylic Acid: This group is the primary site for modification. It can be converted into amides, esters, or other derivatives to modulate solubility, cell permeability, and target engagement. Many successful fluoroquinolone antibiotics feature a piperazine or other nitrogen-containing heterocycle appended at the C-7 position, while the C-3 carboxylic acid remains essential for activity.[3][4]
-
C7-Fluorine: In the broader class of fluoroquinolones, the C-7 position is a key point for introducing substituents that define the antibacterial spectrum and potency.[4] While this position is fluorinated in the parent scaffold, its electronic properties influence the reactivity of the entire ring system.
-
C8-Fluorine: Substitution at the C-8 position can significantly impact the drug's pharmacokinetic properties and activity against specific bacterial strains, including anaerobes.[15]
The diagram below illustrates how 7,8-Difluoroquinoline-3-carboxylic acid can be used as a central scaffold (Scaffold 'A') for generating a library of potential drug candidates through modifications at the C-3 position.
Illustrative Experimental Protocol: Amide Synthesis
To demonstrate its utility, the following protocol outlines a standard laboratory procedure for coupling an amine to the carboxylic acid, a fundamental step in fluoroquinolone synthesis.
Objective: To synthesize N-benzyl-7,8-difluoroquinoline-3-carboxamide.
Materials:
-
7,8-Difluoroquinoline-3-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7,8-Difluoroquinoline-3-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq). Dissolve the solids in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 30 minutes. This pre-activation step forms the HOBt active ester, which is crucial for efficient and clean coupling.
-
Amine Addition: In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DMF. Add this solution, followed by DIPEA (2.5 eq), dropwise to the reaction flask at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The basic wash removes unreacted acid and HOBt.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-7,8-difluoroquinoline-3-carboxamide.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The recommended storage is sealed in a dry environment at room temperature.[5]
Conclusion
7,8-Difluoroquinoline-3-carboxylic acid represents a strategically valuable molecular scaffold. Its unique difluorination pattern offers distinct electronic properties that can be exploited in the design of novel therapeutics. While its primary application lies as an intermediate in the synthesis of fluoroquinolone antibiotics, the inherent versatility of the quinoline core makes it a compelling starting point for developing agents against other targets, including cancer and viral diseases. A thorough understanding of its physicochemical properties, reactivity, and synthetic accessibility via established methods like the Gould-Jacobs reaction empowers researchers to fully leverage this potent building block in the quest for new and more effective medicines.
References
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
García, E., et al. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2021(4), M1296. Available from: [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Musumeci, F., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 198. Available from: [Link]
-
Biris, C., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Antibiotics, 11(9), 1143. Available from: [Link]
-
Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(1). Available from: [Link]
- Google Patents. (n.d.). A process for synthesis of fluoroquinolonic derivatives. WO2003010144A2.
-
LookChem. (n.d.). Cas 318685-41-5, 7,8-difluoroquinoline-3-carboxylic acid. Retrieved from [Link]
-
PubMed. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Recent Patents on Anti-Infective Drug Discovery, 12(2), 145-155. Available from: [Link]
-
Al-Hiari, Y. M., et al. (2015). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 20(8), 13679-13694. Available from: [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]
-
PubMed. (2009). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Arzneimittelforschung, 59(1), 27-32. Available from: [Link]
-
Walker, R. C., & Wright, A. J. (1991). The fluoroquinolones. Mayo Clinic Proceedings, 66(12), 1249-59. Available from: [Link]
-
Abuo-Rahma, G. E. A., et al. (2018). Recent updates of fluoroquinolones as antibacterial agents. Archiv der Pharmazie, 351(9-10), e1800141. Available from: [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids. Retrieved from [Link]
Sources
- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. The fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cas 318685-41-5,7,8-difluoroquinoline-3-carboxylic acid | lookchem [lookchem.com]
- 6. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
